

# LRRK2 Inhibitors: A Comparative Analysis Featuring Lrrk2-IN-14

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Compound of Interest		
Compound Name:	Lrrk2-IN-14	
Cat. No.:	B15581637	Get Quote

A detailed guide for researchers on the comparative efficacy of preclinical Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, with a focus on **Lrrk2-IN-14**. This document provides quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly those that lead to a gain of kinase function, are a significant genetic cause of both familial and sporadic Parkinson's disease. This has established LRRK2 as a primary therapeutic target, leading to the development of numerous kinase inhibitors. These small molecules are not only potential disease-modifying therapies but also serve as critical tools for understanding the complex biology of LRRK2. This guide presents a comparative analysis of the preclinical tool compound Lrrk2-IN-14 and other notable LRRK2 inhibitors.

## Data Presentation: Quantitative Comparison of LRRK2 Inhibitors

The effectiveness of a kinase inhibitor is determined by its potency, selectivity, and pharmacokinetic properties. The following tables summarize key quantitative data for **Lrrk2-IN-14** and other preclinical LRRK2 inhibitors, providing a basis for objective comparison.

Table 1: Biochemical Potency of LRRK2 Inhibitors



Inhibitor	LRRK2 WT IC50 (nM)	LRRK2 G2019S IC50 (nM)	Reference
Lrrk2-IN-1	13	6	
TTT-3002	~1-5	~2-7	_
CZC-25146	4.76	6.87	_
GNE-7915	6.6	2.2	_
GSK2578215A	10.9	8.9	_

 $IC_{50}$  values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50% in a biochemical assay.

Table 2: Cellular Potency and Properties of LRRK2 Inhibitors

Inhibitor	Cellular IC₅o (nM)	Cell Line/Context	Key Properties	Reference
Lrrk2-IN-14	6.3	LRRK2(G2019S) expressing cells	Orally active, blood-brain barrier permeable	
Lrrk2-IN-1	~100-300	HEK293, SH- SY5Y (for pS935 inhibition)	Potent and selective, poor brain penetration	-
TTT-3002	~10-100	SH-SY5Y (for pS935 inhibition)	More potent than Lrrk2-IN-1 in cells	-
GNE-0877 (DNL201)	3	Not specified	CNS-penetrant, advanced to clinical trials	

Cellular  $IC_{50}$  values represent the concentration of the inhibitor required to achieve a 50% reduction in a cellular marker of LRRK2 activity, such as the phosphorylation of LRRK2 at



Serine 935.

Table 3: Kinase Selectivity Profile

Inhibitor	Number of Off- Target Kinases Inhibited	Screening Panel Size	Reference
Lrrk2-IN-1	12 (>90% inhibition at 10 μM)	442	
CZC-25146	5	184	
GNE-0877 (DNL201)	1 (>50% inhibition)	178	

Kinase selectivity is crucial for minimizing off-target effects and potential toxicity.

### **LRRK2 Signaling Pathway**

A significant breakthrough in understanding LRRK2's function was the identification of a subset of Rab GTPases as direct substrates. LRRK2 phosphorylates these Rab proteins, which are key regulators of vesicle trafficking. Pathogenic LRRK2 mutations enhance this phosphorylation, leading to disruptions in cellular processes such as endolysosomal trafficking.

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